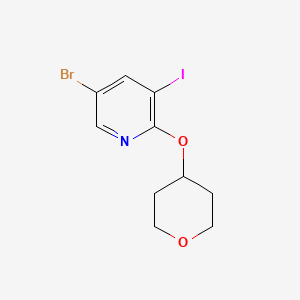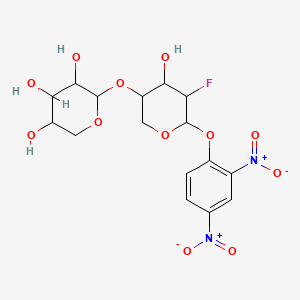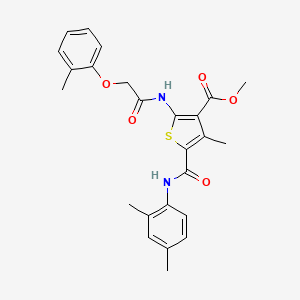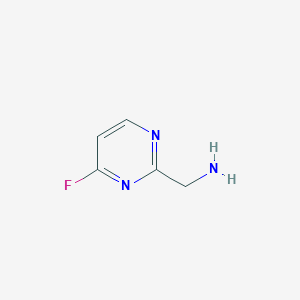
1-(4-Fluoro-3-pyridyl)cyclopropanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoro-3-pyridyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C8H10ClFN2 and a molecular weight of 188.63 g/mol . This compound is notable for its unique structure, which includes a cyclopropane ring attached to a pyridine ring substituted with a fluorine atom. It is primarily used in scientific research and various industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(4-Fluoro-3-pyridyl)cyclopropanamine hydrochloride involves several steps, typically starting with the preparation of the cyclopropane ring and subsequent attachment of the pyridine ring. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-(4-Fluoro-3-pyridyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoro-3-pyridyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Fluoro-3-pyridyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to receptors or enzymes, altering their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluoro-3-pyridyl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:
1-(4-Chloro-3-pyridyl)cyclopropanamine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Bromo-3-pyridyl)cyclopropanamine hydrochloride: Similar structure but with a bromine atom instead of fluorine.
1-(4-Methyl-3-pyridyl)cyclopropanamine hydrochloride: Similar structure but with a methyl group instead of fluorine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the different substituents on the pyridine ring .
Eigenschaften
Molekularformel |
C8H10ClFN2 |
|---|---|
Molekulargewicht |
188.63 g/mol |
IUPAC-Name |
1-(4-fluoropyridin-3-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H9FN2.ClH/c9-7-1-4-11-5-6(7)8(10)2-3-8;/h1,4-5H,2-3,10H2;1H |
InChI-Schlüssel |
VNYAGKLOMNIMFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=C(C=CN=C2)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Naphthalen-1-yloxy)methyl]azetidine](/img/structure/B12076704.png)

![3-[3-(Aminomethyl)phenoxy]-2,2-dimethylpropanoic acid](/img/structure/B12076706.png)

![(7,13-Diacetyloxy-2,10,12-trihydroxy-5,9,17,17-tetramethyl-8-oxo-15-oxatetracyclo[7.6.1.12,6.013,16]heptadec-5-en-4-yl) 3-benzamido-2-hydroxy-3-phenylpropanoate](/img/structure/B12076713.png)



![2-Amino-7-ethyl-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate](/img/structure/B12076747.png)
![N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B12076760.png)




